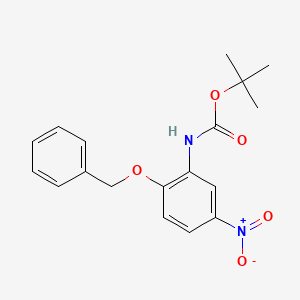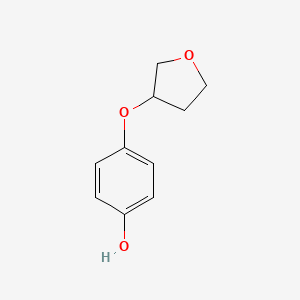
4-(Tetrahydrofuran-3-yloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydrofuran-3-yloxy)phenol is an organic compound characterized by a phenol group attached to a tetrahydrofuran ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-3-yloxy)phenol typically involves the reaction of phenol with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydrofuran-3-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Nitro, halo, and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydrofuran-3-yloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydrofuran-3-yloxy)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds and participate in various interactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tetrahydrofuran-3-yloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.
Empagliflozin: Contains a tetrahydrofuran ring and a phenol group but with additional functional groups and used as an SGLT2 inhibitor in diabetes treatment.
Uniqueness
4-(Tetrahydrofuran-3-yloxy)phenol is unique due to its specific combination of a phenol group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-(oxolan-3-yloxy)phenol |
InChI |
InChI=1S/C10H12O3/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10-11H,5-7H2 |
InChI-Schlüssel |
MJOIXIDILZSKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)
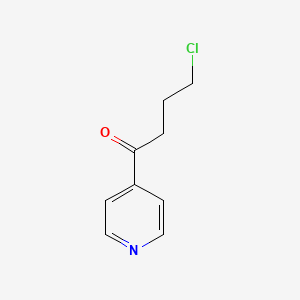

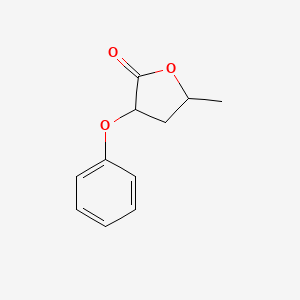

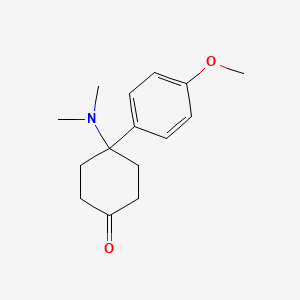
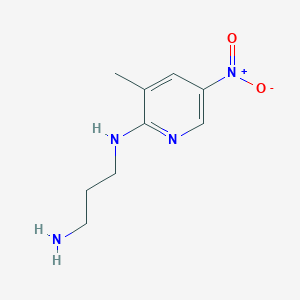
![6-Hydroxy-5,7,8-trimethyl-spiro[2H-1-benzopyran-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8588671.png)
![Tert-butyl 2-((methylsulfonyl)oxy)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8588672.png)

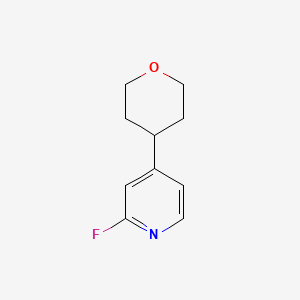
![Benzonitrile, 4-[[(4-bromophenyl)methyl]-3-pyridazinylamino]-](/img/structure/B8588705.png)
